
Lys(CO-C3-p-I-Ph)-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys(CO-C3-p-I-Ph)-OMe is a pharmacokinetic modifier that can improve the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) ligand molecules. This compound is known for increasing the residence time of PSMA ligands in plasma by enhancing their binding capacity to albumin. Additionally, it reduces salivary gland absorption, potentially extending the half-life of the active compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-OMe involves several steps, including the introduction of the iodine atom and the formation of the ester group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve large-scale synthesis, purification, and formulation steps to meet industrial standards .
化学反応の分析
Types of Reactions
Lys(CO-C3-p-I-Ph)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Lys(CO-C3-p-I-Ph)-OMe has several scientific research applications, including:
Chemistry: Used as a pharmacokinetic modifier to improve the properties of PSMA ligands.
Biology: Studied for its ability to enhance the binding of PSMA ligands to albumin, increasing their residence time in plasma.
Medicine: Investigated for its potential in targeted radionuclide therapy for metastatic castration-resistant prostate cancer.
Industry: Utilized in the development of imaging agents and therapeutic compounds for cancer research.
作用機序
The mechanism of action of Lys(CO-C3-p-I-Ph)-OMe involves its ability to bind to albumin, thereby increasing the residence time of PSMA ligands in plasma. This binding reduces the absorption of the compound in salivary glands, potentially extending the half-life of the active compound. The molecular targets and pathways involved include the interaction with albumin and the modulation of pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Lys(CO-C3-p-I-Ph)-O-tBu: Another pharmacokinetic modifier with similar properties but different ester groups.
Ac-PSMA-trillium: A PSMA-targeting compound with various biological applications after modification with radioactive isotopes.
Uniqueness
Lys(CO-C3-p-I-Ph)-OMe is unique due to its specific ester group, which may confer distinct pharmacokinetic properties compared to other similar compounds. Its ability to enhance the binding of PSMA ligands to albumin and reduce salivary gland absorption makes it a valuable compound for targeted radionuclide therapy and other medical applications .
特性
分子式 |
C17H25IN2O3 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC名 |
methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1 |
InChIキー |
VDKOYQQVPOAMHS-HNNXBMFYSA-N |
異性体SMILES |
COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
正規SMILES |
COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



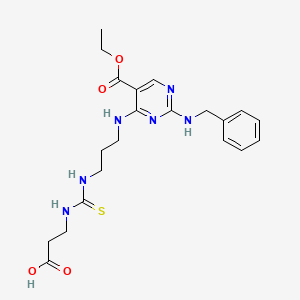
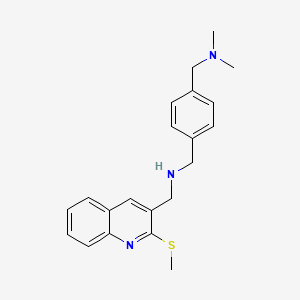
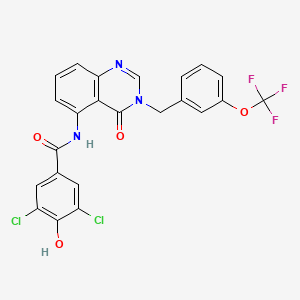
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
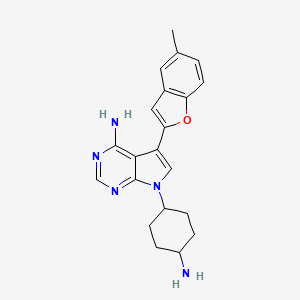
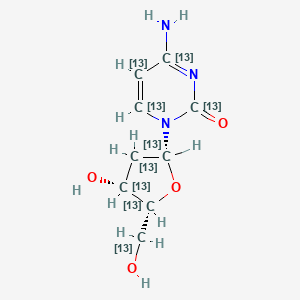
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
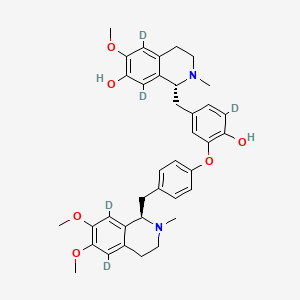


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

